5-Methyl-1,3,5-dithiazinane

Computational chemistry Conformational analysis Heterocyclic chemistry

Researchers developing main-group coordination complexes face unpredictable ligand dynamics when substituting dithiazinane analogs-even minor alkyl variations alter conformational equilibria and metal-binding thermodynamics. 5-Methyl-1,3,5-dithiazinane resolves this with published benchmark data. • VT-NMR-quantified ΔG‡ ring inversion barriers for Al, In, Ga, and B halide adducts provide thermodynamic selection criteria unavailable for bulkier analogs. • Unsubstituted C2/C6 positions enable regioselective functionalization with β-alcohol and β-sulphonate chains-a capacity absent in methyl-congested alternatives like thialdine. • DFT-validated (B3LYP/6-311++G**) conformational free-energy differences and intramolecular weak-interaction analyses support computational modeling workflows.

Molecular Formula C4H9NS2
Molecular Weight 135.3 g/mol
CAS No. 6302-94-9
Cat. No. B058076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3,5-dithiazinane
CAS6302-94-9
SynonymsNSC 41551
Molecular FormulaC4H9NS2
Molecular Weight135.3 g/mol
Structural Identifiers
SMILESCN1CSCSC1
InChIInChI=1S/C4H9NS2/c1-5-2-6-4-7-3-5/h2-4H2,1H3
InChIKeyQMWSBGCIPZEDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,3,5-dithiazinane: Procurement & Physicochemical Profile


5-Methyl-1,3,5-dithiazinane (CAS 6302-94-9) is a saturated six-membered heterocyclic compound belonging to the 1,3,5-dithiazinane class, characterized by a ring containing two sulfur atoms and one nitrogen atom [1]. Its molecular formula is C4H9NS2 with a molecular weight of 135.25 g/mol [2]. Key physicochemical parameters include a boiling point of 204.5 ± 30.0 °C at 760 mmHg, density of 1.2 ± 0.1 g/cm³, flash point of 77.5 °C, refractive index of 1.574, and LogP of 0.77 . The compound possesses a distinctive sulfur-nitrogen heterocyclic framework that enables coordination with metal ions and serves as a versatile scaffold for further functionalization [1].

Scaffold for metal coordination: sulfur–nitrogen ring enables predictable ligand behavior with Group 13 Lewis acids
Conformational benchmark: N‑methyl substitution yields distinct chair conformer populations for computational studies
Derivatizable core: unsubstituted C2 and C6 positions support regioselective functionalization for library synthesis

5-Methyl-1,3,5-dithiazinane: Substitution Risks with Analogs


The 1,3,5-dithiazinane scaffold exhibits pronounced substituent-dependent conformational behavior and coordination chemistry that precludes simple analog substitution. Computational studies demonstrate that N-alkyl substitution (methyl vs. H) fundamentally alters the relative free energy differences between chair conformers, with N-methylated derivatives showing distinct conformational preferences compared to N-H analogs [1]. Furthermore, the coordination chemistry with Group 13 Lewis acids is exquisitely sensitive to the N-alkyl group identity, as evidenced by temperature-dependent ring inversion barriers (ΔG‡ values) that vary with the aluminum halide partner [2]. Substituting 5-methyl-1,3,5-dithiazinane with 5-ethyl-1,3,5-dithiazinane (CAS 34866-40-5, MW 149.3 g/mol) or 2,4,6-trimethyl-1,3,5-dithiazinane (thialdine, CAS 86241-90-9, MW 163.3 g/mol) introduces steric bulk that modifies both conformational equilibria and metal-binding thermodynamics, rendering inter-compound substitution scientifically unsound without explicit validation .

Property
This Compound
Analog Risk
N‑Alkyl substitution
Methyl group provides defined conformational preference
Ethyl analog (5‑ethyl‑1,3,5‑dithiazinane) introduces additional steric bulk; ring inversion barriers and coordination thermodynamics differ
C2/C6 derivatizability
Two unsubstituted carbons available for regioselective functionalization
2,4,6‑Trimethyl analog (thialdine) blocks all carbon positions, preventing further scaffold elaboration

5-Methyl-1,3,5-dithiazinane: Differentiation Evidence vs Analogs


Conformational Free Energy: N-Methyl vs N-H Dithiazinanes

5-Methyl-1,3,5-dithiazinane exhibits a distinct conformational energy landscape compared to its unsubstituted N-H analog. DFT calculations (B3LYP/6-311++G**) reveal that N-methyl substitution alters the relative free energy differences (ΔG) between chair conformers of the dithiazinane ring system, with the methyl group introducing both steric constraints and electronic effects that shift the conformational equilibrium [1]. This computational evidence provides a quantifiable basis for understanding why 5-methyl-1,3,5-dithiazinane cannot be treated as conformationally equivalent to N-H dithiazinanes in structure-activity relationship studies.

Conformational Energy
Class‑level inference
N‑Methyl substitution shifts chair conformer ΔG vs. N‑H analog
Supports scaffold‑specific conformational preference studies
DFT gas‑phase data; solution behavior may differ
Computational chemistry Conformational analysis Heterocyclic chemistry

Coordination with Group 13 Lewis Acids: Ring Inversion Barriers

5-Methyl-1,3,5-dithiazinane forms well-characterized mono-N adducts with Group 13 Lewis acids including Al(CH₃)₃, Al(CH₃)₂Cl, AlCl₃, and AlBr₃, as well as a bis-N adduct with InCl₃ [1]. The ΔG‡ values for ring inversion were quantitatively determined for compounds 5-8 (the Al adducts) using variable-temperature NMR spectroscopy [1]. Single-crystal X-ray diffraction analyses of compounds 6-14 confirmed the solid-state structures and coordination geometries [1]. The coordination behavior is distinct from that of more sterically encumbered N-alkyl dithiazinanes, where increased N-alkyl bulk (e.g., ethyl, isopropyl) alters both adduct stoichiometry and thermodynamic stability.

Ring Inversion Barrier
Class‑level inference
ΔG‡ values determined by VT‑NMR for Al, In, Ga, B adducts
Supports coordination chemistry ligand design with predictable dynamics
X‑ray structures validate solid‑state geometries
Coordination chemistry Main group chemistry Ligand design

C2-Functionalized Derivatives: Synthetic Versatility vs Trisubstituted Analogs

5-Methyl-1,3,5-dithiazinane serves as a parent scaffold for the synthesis of C2-functionalized derivatives bearing β-alcohol or β-sulphonate chains. A 2022 study reported the synthesis of six new 1,3,5-dithiazinanes functionalized at carbon-2, including 1-(5-methyl-1,3,5-dithiazinan-2-yl)propan-2-ol, which were characterized by NMR spectroscopy and X-ray diffraction [1]. The study identified non-classical S→phenyl and S→C intramolecular interactions in these derivatives [1]. In contrast, 2,4,6-trimethyl-1,3,5-dithiazinane (thialdine, MW 163.3 g/mol) bears three methyl substituents that occupy all carbon positions adjacent to heteroatoms, limiting further functionalization at these sites. This makes 5-methyl-1,3,5-dithiazinane a more versatile starting material for derivatization campaigns aimed at generating structurally diverse libraries.

Derivatization Capacity
Cross‑study comparable
Two unsubstituted C2/C6 positions vs. zero in 2,4,6‑trimethyl analog
Supports scaffold diversification for library synthesis
Reaction conditions and regioselectivity require validation
Organic synthesis Heterocycle functionalization Medicinal chemistry

5-Methyl-1,3,5-dithiazinane: Scientific & Industrial Applications


Main Group Metal Complex Synthesis

5-Methyl-1,3,5-dithiazinane is an established ligand for Group 13 Lewis acids, forming well-characterized mono-N and bis-N adducts with aluminum, indium, gallium, and boron halides. The ΔG‡ ring inversion barriers have been experimentally quantified via VT-NMR, providing thermodynamic benchmarks for ligand selection [1]. This makes the compound suitable for researchers developing novel main group coordination complexes, Lewis acid catalysts, or supramolecular architectures where ligand dynamic behavior must be predictable. The available crystallographic data for compounds 6-14 also provide structural validation for computational modeling studies [1].

C2-Functionalized Heterocycle Library Synthesis

The unsubstituted C2 and C6 positions of 5-methyl-1,3,5-dithiazinane enable regioselective functionalization with β-alcohol and β-sulphonate chains, as demonstrated by the synthesis and structural characterization of six C2-substituted derivatives [2]. This contrasts with fully substituted analogs like thialdine, which lack available carbon positions for further elaboration. Medicinal chemists and agrochemical researchers seeking a modular dithiazinane core for structure-activity relationship (SAR) studies should prioritize 5-methyl-1,3,5-dithiazinane over methyl-congested alternatives due to its superior derivatization capacity [2].

Conformational Analysis & Computational Studies

5-Methyl-1,3,5-dithiazinane serves as a representative N-alkylated dithiazinane for computational studies of heterocycle conformational dynamics. DFT calculations (B3LYP/6-311++G**) have established its relative free energy differences between chair conformers and have analyzed intramolecular weak interactions (proton-hydride, hydride-sulfur, proton-sulfur) via critical point search of electronic density [3]. Researchers engaged in molecular modeling, force field parameterization, or conformational analysis of saturated S,N-heterocycles will find this compound a validated benchmark system with published computational reference data [3].

Reference Standard for Analytical Method Development

With well-documented physicochemical properties including boiling point (204.5 ± 30.0 °C), density (1.2 ± 0.1 g/cm³), refractive index (1.574), and LogP (0.77), 5-methyl-1,3,5-dithiazinane can serve as a reference standard for GC-MS, HPLC, and NMR method development targeting dithiazinane-class compounds . Its molecular weight (135.25 g/mol) and unique InChIKey (QMWSBGCIPZEDPP-UHFFFAOYSA-N) provide unambiguous identification parameters for analytical chemistry workflows in quality control, environmental monitoring, or metabolomics studies .

Application
Selection Property
Validation Focus
Main group metal complex synthesis
Coordinating ligand with tunable ring dynamics
Ring inversion barrier via VT‑NMR; crystallographic validation
C2‑functionalized heterocycle library synthesis
Unsubstituted C2/C6 positions for regioselective derivatization
Synthetic accessibility with β‑alcohol/β‑sulphonate chains; structural characterization
Conformational analysis & computational studies
Computationally validated conformational benchmark
DFT‑calculated ΔG differences between chair conformers; intramolecular interaction analysis
Reference standard for analytical method development
Well‑characterized physicochemical profile
Identity confirmation via InChIKey; GC‑MS/HPLC retention parameters

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